

An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-3-carbaldehyde

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Compound of Interest

Compound Name: Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B008735

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CAS Number: 106012-56-0 Synonyms: Imidazo(1,2-a)pyrimidine-3-carboxaldehyde

Important Note for Researchers: The CAS number 6188-43-8, which is sometimes associated with this chemical name, is correctly assigned to the related compound Imidazo[1,2-a]pyridine-3-carbaldehyde.[1][2][3][4][5] This guide focuses on the pyrimidine-based scaffold, **Imidazo[1,2-a]pyrimidine-3-carbaldehyde**, with the correct CAS number 106012-56-0.[6][7]

Introduction

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. The imidazo[1,2-a]pyrimidine core is a privileged scaffold, meaning it is frequently found in biologically active compounds.[8][9][10] This fused heterocyclic system is known to be a component in molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[8][9][10]

The presence of the aldehyde group at the 3-position makes this compound a versatile intermediate for further chemical modifications.[11] It provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases, chalcones, and other elaborated structures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[12][13] This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a precursor in the development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of **Imidazo[1,2-a]pyrimidine-3-carbaldehyde** are summarized below. These descriptors are essential for its identification, characterization, and handling in a laboratory setting.

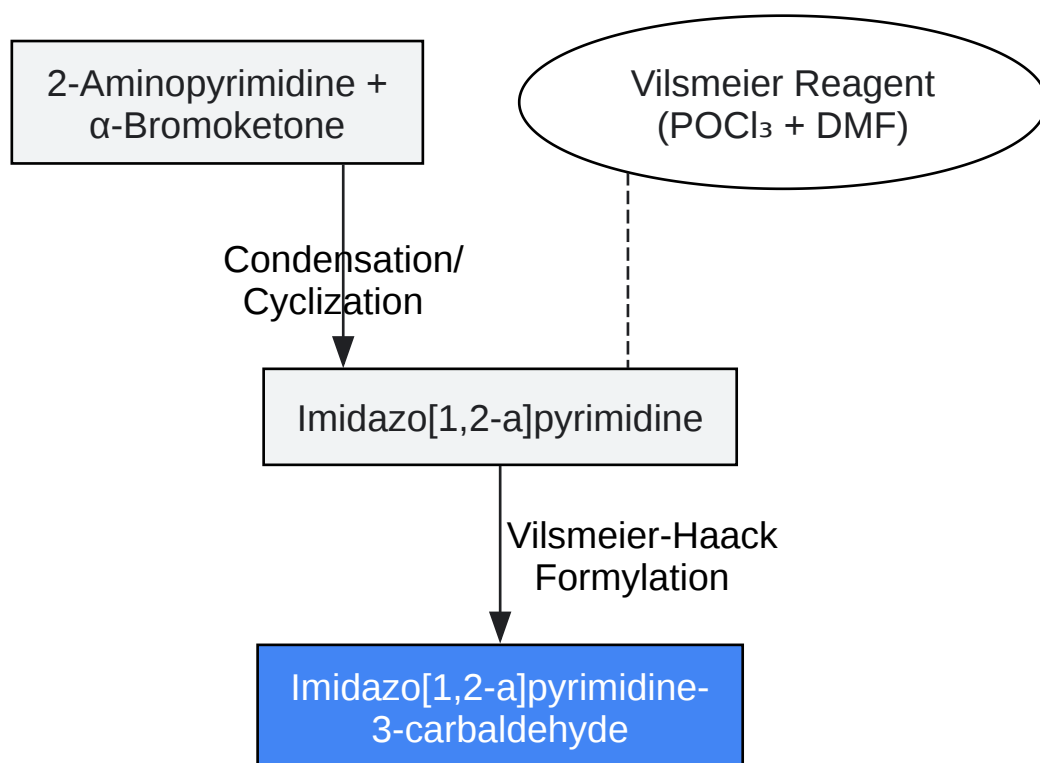
Property	Value	Source
CAS Number	106012-56-0	[6]
Molecular Formula	C ₇ H ₅ N ₃ O	[6]
Molecular Weight	147.13 g/mol	[6]
IUPAC Name	imidazo[1,2-a]pyrimidine-3-carbaldehyde	[6]
InChI	InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H	[6]
InChIKey	AGFLIUUEUMXSEY-UHFFFAOYSA-N	[6]
Canonical SMILES	<chem>C1=CN=C2C(=C1)N=CN2C=O</chem>	[6]

Synthesis and Experimental Protocols

The primary and most widely employed method for introducing a formyl group at the 3-position of the imidazo[1,2-a]pyrimidine ring is the Vilsmeier-Haack reaction.[14][15] This reaction is a reliable and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[16][17]

General Synthesis Pathway

The synthesis can be conceptualized as a two-stage process: first, the formation of the core imidazo[1,2-a]pyrimidine scaffold, followed by the formylation at the C-3 position.



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Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on established methodologies for the formylation of imidazo[1,2-a]pyrimidines.[12][14]

Reagents and Materials:

- Imidazo[1,2-a]pyrimidine (starting material)
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Chloroform (CHCl₃) or other suitable anhydrous solvent
- Ice, water

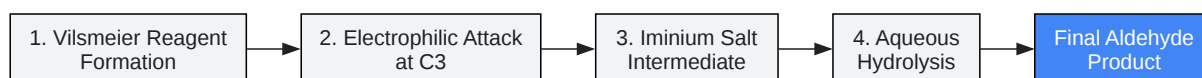
- Sodium hydroxide or sodium carbonate solution for neutralization
- Dichloromethane or ethyl acetate for extraction

Procedure:

- Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl_3) dropwise with constant stirring. The reaction is exothermic and should be controlled carefully. After the addition is complete, allow the mixture to stir at room temperature for approximately 15-30 minutes, during which the Vilsmeier reagent (a chloromethyleniminium salt) forms.[\[17\]](#)
- Formylation Reaction: Dissolve the starting imidazo[1,2-a]pyrimidine in an anhydrous solvent like chloroform or excess DMF.[\[12\]](#) Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
- Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (temperature and time will vary based on the specific substrate, typically several hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice or into a cold aqueous solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
- Neutralization and Extraction: Neutralize the acidic solution by slowly adding a base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is basic (pH ~8-9). The product may precipitate at this stage. Extract the aqueous mixture multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure **Imidazo[1,2-a]pyrimidine-3-carbaldehyde**.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent acts as the electrophile, attacking the electron-rich C-3 position of the imidazo[1,2-a]pyrimidine ring, which is the most nucleophilic site.[14][15]



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Caption: Key logical steps of the Vilsmeier-Haack formylation mechanism.

Spectroscopic Data

While specific, detailed spectra for **Imidazo[1,2-a]pyrimidine-3-carbaldehyde** (CAS 106012-56-0) are not readily available in the provided search results, characterization of related compounds is often performed using standard spectroscopic techniques. The expected data would be consistent with the assigned structure. For comparison, selected data for the analogous Imidazo[1,2-a]pyridine-3-carbaldehyde are sometimes reported.[18]

Technique	Expected Observations
^1H NMR	Signals corresponding to the aldehyde proton (CHO, highly deshielded, ~9-10 ppm), and distinct aromatic protons on both the imidazole and pyrimidine rings.
^{13}C NMR	A signal for the carbonyl carbon of the aldehyde (~180-190 ppm), along with signals for the aromatic carbons of the fused ring system.
IR Spectroscopy	A characteristic C=O stretching band for the aldehyde at ~1680-1700 cm^{-1} , and C-H stretching for the aromatic rings.
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the molecular weight of 147.13 g/mol .

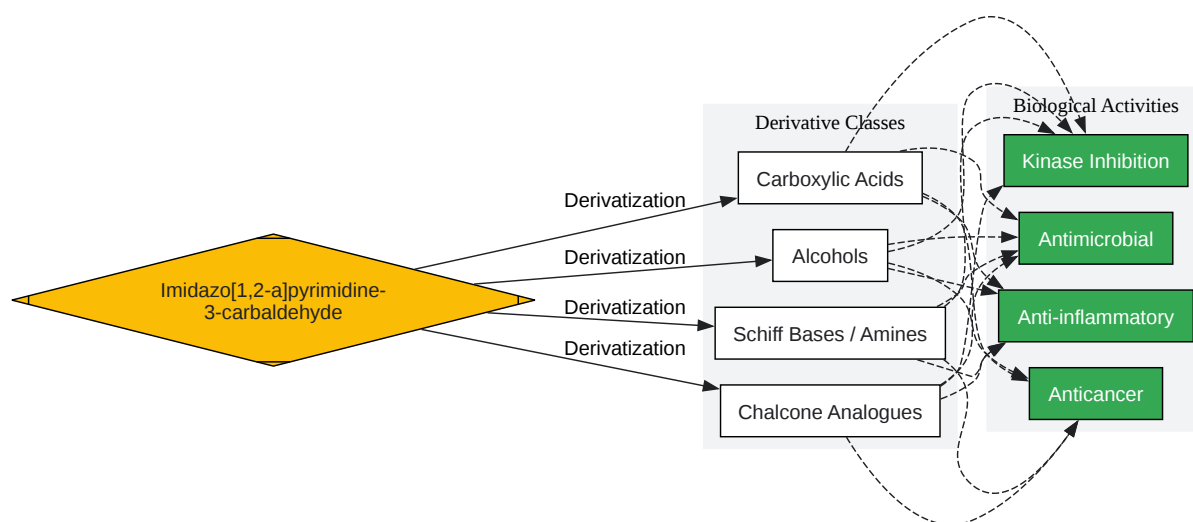
Role in Drug Development and Chemical Reactivity

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is not typically an end-product but rather a key intermediate for creating libraries of diverse compounds for biological screening.^[14] The aldehyde functionality is a gateway to a multitude of chemical transformations.

Key Reactions:

- **Schiff Base Formation:** Reacts readily with primary amines to form imines (Schiff bases), which can then be reduced to secondary amines.^[12]
- **Wittig Reaction:** Can be converted to alkenes.
- **Condensation Reactions:** Undergoes reactions like the Claisen-Schmidt condensation with ketones to form α,β -unsaturated carbonyl compounds (chalcone analogues).^[13]
- **Oxidation/Reduction:** The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups.

These subsequent reactions allow for the systematic modification of the molecule at the 3-position, which is crucial for tuning its pharmacological properties. Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated a remarkable range of biological activities.



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Caption: Role as a central scaffold in generating diverse bioactive derivatives.

Documented Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives:

- Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents, with some exhibiting selectivity for COX-2.[9][14]
- Antimicrobial: The scaffold is a component of novel agents tested against both Gram-positive and Gram-negative bacteria.[8][14]
- Anticancer: Various substituted imidazo[1,2-a]pyrimidines have been investigated for their cytotoxic activity against cancer cell lines.[8][14]

- Kinase Inhibition: The structure has been used to design dual inhibitors of kinases like KSP and Aurora-A.[14]
- Antiviral: The core is present in compounds explored as potential antiviral agents, including for HIV.[8][14]
- CNS Agents: The scaffold has been investigated for its potential as GABA receptor agonists for treating conditions like anxiety.[14]

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